molecular formula C15H10Cl3FN4S B12144108 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12144108
M. Wt: 403.7 g/mol
InChI Key: DZGIGBCHHNZWQG-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a sulfanyl group attached to a benzyl moiety, which is further substituted with chlorine and fluorine atoms. The dichlorophenyl group adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or sulfide reacts with a suitable leaving group on the benzyl moiety.

    Substitution with Chlorine and Fluorine: The chlorination and fluorination of the benzyl group can be achieved using halogenating agents such as thionyl chloride or sulfur tetrafluoride under controlled conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions substituted with chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides; electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, partially hydrogenated aromatic rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential bioactivity. The presence of the triazole ring and halogenated aromatic groups suggests that it may interact with biological targets such as enzymes or receptors.

Medicine

The compound is investigated for its potential therapeutic applications. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The halogenated aromatic groups may enhance binding affinity to hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in enzymes, further contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups. The presence of both chlorine and fluorine atoms on the benzyl moiety, along with the dichlorophenyl group, provides a distinct electronic and steric environment. This can lead to unique reactivity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C15H10Cl3FN4S

Molecular Weight

403.7 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H10Cl3FN4S/c16-8-4-5-9(12(18)6-8)14-21-22-15(23(14)20)24-7-10-11(17)2-1-3-13(10)19/h1-6H,7,20H2

InChI Key

DZGIGBCHHNZWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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